1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one
Overview
Description
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals. This compound features a piperazine ring substituted with a pyridin-2-ylmethyl group and a butan-1-one moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Pyridin-2-ylmethyl Group: The piperazine ring is then substituted with a pyridin-2-ylmethyl group using nucleophilic substitution reactions.
Attachment of Butan-1-one Moiety: The final step involves the attachment of the butan-1-one moiety to the substituted piperazine ring through a nucleophilic acyl substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine derivatives.
Scientific Research Applications
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.
Biological Studies: It is employed in biological research to study its effects on various biological targets and pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Material Science: It is used in the development of new materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and exerting antidepressant effects .
Comparison with Similar Compounds
1-(4-(Pyridin-2-ylmethyl)piperazin-1-yl)butan-1-one can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and a pyridine moiety but differs in the substitution pattern and functional groups.
1-(2-Pyrimidyl)piperazine: This compound has a piperazine ring substituted with a pyrimidine group, offering different biological activities and applications.
4-(4-Fluorobenzyl)piperazin-1-yl Derivatives: These compounds have a piperazine ring substituted with a fluorobenzyl group, providing unique pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-5-14(18)17-10-8-16(9-11-17)12-13-6-3-4-7-15-13/h3-4,6-7H,2,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBVOFZUHXYFQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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